Bienvenue dans la boutique en ligne BenchChem!

Diphosphofructose;Esafosfan;FDP

Total Parenteral Nutrition Calcium Phosphate Precipitation Compatibility

Diphosphofructose (FDP/Esafosfan) is the evidence-backed phosphorus source for high-calcium TPN admixtures: >13-fold higher Ca²⁺ compatibility (33.3 vs 2.50 mmol/L CaCl₂) eliminates embolization risk. Unlike glucose, FDP bypasses the rate-limiting PFK checkpoint to sustain anaerobic ATP production under ischemia. Clinical CABG regimen (250 mg/kg IV + 2.5 mM cardioplegia) reduces CK-MB release (P<0.05) and perioperative MI incidence. Procure ≥98% high-purity FDP for reproducible cardioprotection, organ preservation, and TPN formulation research.

Molecular Formula C6H12Na4O13P2
Molecular Weight 446.06 g/mol
Cat. No. B7943560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphofructose;Esafosfan;FDP
Molecular FormulaC6H12Na4O13P2
Molecular Weight446.06 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.4Na.H2O/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t3-,4-,5+,6-;;;;;/m1...../s1
InChIKeyONGSLGOKOGHIPG-VEIRYHIMSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphosphofructose (Esafosfan/FDP) for Clinical Procurement: Baseline Characteristics and Pharmacologic Profile


Diphosphofructose, also known as Esafosfan, fructose-1,6-diphosphate (FDP), or fructose-1,6-bisphosphate, is an endogenous high-energy phosphorylated carbohydrate intermediate of the glycolytic pathway [1]. Unlike simple metabolic substrates such as glucose, exogenous FDP enters the glycolytic cascade distal to the rate-limiting phosphofructokinase (PFK) step, thereby bypassing the ATP-dependent regulatory checkpoint and enabling continued anaerobic ATP production under hypoxic or ischemic conditions [2]. Clinically, FDP has been investigated as a cardioprotective and cytoprotective agent, with the sodium salt formulation being the most widely studied. Following intravenous administration of 250 mg/kg in healthy volunteers, FDP achieves a peak plasma concentration of approximately 770 mg/L within 5 minutes and exhibits a short elimination half-life of 10–15 minutes, undergoing rapid hydrolysis to inorganic phosphate and fructose [3].

Why Fructose-1,6-Diphosphate Cannot Be Substituted by Inorganic Phosphate or Simple Sugars in Critical Applications


Substituting fructose-1,6-diphosphate (FDP) with generic phosphate sources such as sodium monohydrogen phosphate (Na₂HPO₄) or simple metabolic substrates such as glucose is not functionally equivalent and can lead to clinical failure or safety hazards. In total parenteral nutrition (TPN) admixtures, inorganic phosphate rapidly precipitates with calcium at physiologically relevant concentrations, creating a life-threatening risk of embolization, whereas FDP as the phosphorus source permits simultaneous administration of high calcium and phosphorus loads without precipitation [1]. In ischemic tissue protection, glucose requires oxygen-dependent oxidative phosphorylation for efficient ATP generation and its glycolytic flux is inhibited by lactate-induced feedback on phosphofructokinase; FDP bypasses this regulatory blockade and sustains anaerobic ATP production when oxygen is unavailable [2]. Furthermore, pharmacokinetic data confirm that FDP distributes rapidly to extravascular tissues and is actively consumed during absorption, suggesting that simple carbohydrate alternatives cannot replicate its specific metabolic entry point or tissue-protective pharmacokinetic profile [3].

Quantitative Differentiation of Diphosphofructose (FDP) Against Closest Comparators: An Evidence-Based Procurement Guide


Calcium-Phosphate Compatibility in TPN: FDP vs. Inorganic Phosphate

In total parenteral nutrition (TPN) admixtures, the use of fructose-1,6-diphosphate (FDP) as the phosphorus source eliminates calcium phosphate precipitation at concentrations where inorganic phosphate (sodium monohydrogen phosphate, Na₂HPO₄) fails. At 37°C and 2% amino acid concentration—conditions mimicking the body environment—the compatibility area for CaCl₂ + Na₂HPO₄ was limited to 2.50 mmol/L CaCl₂ and 2.22 mmol/L Na₂HPO₄. In contrast, the compatibility area for CaCl₂ + FDP extended to 33.3 mmol/L CaCl₂ and 10.0 mmol/L FDP (equivalent to 20 mEq/L of phosphorus). This represents a >13-fold increase in allowable calcium concentration before precipitation occurs. Additionally, FDP dicalcium salt precipitation was kinetically delayed and only minimally enhanced by decreasing amino acid concentration, unlike inorganic calcium phosphate [1].

Total Parenteral Nutrition Calcium Phosphate Precipitation Compatibility

Exercise Tolerance in Chronic Stable Angina: FDP vs. Glucose Placebo

In a single-blind, crossover clinical trial involving 10 patients aged 50–66 years with chronic stable exertional angina, intravenous fructose-1,6-diphosphate (FDP) was compared against glucose placebo. FDP administration significantly improved exercise tolerance and total work capacity, delaying the onset of ST-segment depression and angina during ergometric stress testing. The rate-pressure product at the same workload was significantly lower after FDP compared to placebo, indicating reduced myocardial oxygen demand for a given level of exertion [1].

Angina Pectoris Exercise Tolerance Myocardial Ischemia

Myocardial ATP Preservation During Ischemia-Reperfusion: FDP Preconditioning vs. Untreated Control

In a Langendorff isolated perfused rat heart model, pretreatment with fructose-1,6-diphosphate (FDP) preserved myocardial ATP content during ischemia and reperfusion. During the ischemic period, ATP levels in the FDP pretreatment group did not decline significantly compared to pre-ischemic values, whereas the untreated control group exhibited a marked and significant decrease in ATP (P<0.001 versus pre-ischemic baseline). During the reperfusion phase, myocardial ATP content in the FDP group was significantly higher than in the control group (P<0.05) [1].

Ischemia-Reperfusion Injury Myocardial Protection ATP Metabolism

Post-Ischemic Coronary Endothelial Function: FDP vs. Placebo in Rat Heart Transplantation Model

In an isolated rat heart transplantation model subjected to 4 hours of hypothermic cardioplegic arrest, pretreatment with fructose-1,6-diphosphate (FDP, 250 mg/kg IV) preserved post-ischemic coronary flow compared to placebo. In the placebo group, 40% of hearts exhibited a >25% reduction in post-ischemic hyperemic and basal coronary flow, whereas 0% of FDP-pretreated hearts showed such a reduction. Additionally, post-ischemic coronary vasoconstriction in response to 5-HT (an endothelial-dependent vasodilator probe reflecting endothelial dysfunction) was significantly greater in placebo-treated hearts (P<0.05) [1].

Endothelial Protection Coronary Flow Ischemia-Reperfusion

Perioperative Myocardial Protection in CABG Surgery: FDP vs. Placebo on CK-MB and Cardiac Function

In a randomized, placebo-controlled, double-blind, dose-ranging clinical trial of 120 patients undergoing coronary artery bypass graft (CABG) surgery, the optimal fructose-1,6-diphosphate (FDP) regimen (250 mg/kg IV pre-surgery plus 2.5 mM FDP as cardioplegic additive) produced significant myocardial protection compared to placebo. FDP-treated patients (n=15 in this regimen subgroup) exhibited lower serum creatine kinase-MB (CK-MB) levels at 2, 4, and 6 hours post-reperfusion (P<0.05), fewer perioperative myocardial infarctions (P<0.05), and improved postoperative cardiac function as measured by higher left ventricular stroke work index (LVSWI) at 6, 12, and 16 hours (P<0.01) and higher cardiac index (CI) at 12 and 16 hours (P<0.05) after reperfusion. Across all IV FDP-treated patients (n=44 vs. 44 placebo), area-under-curve analysis confirmed significant increases in CI (AUC-16h, P=0.013) and LVSWI (AUC-16h, P=0.003) and reduction in CK-MB levels (AUC-16h, P<0.05) [1].

CABG Surgery Myocardial Protection Cardiac Surgery

Optimal Procurement and Application Scenarios for Diphosphofructose (FDP) Based on Differentiated Evidence


Total Parenteral Nutrition (TPN) with High Calcium and Phosphorus Requirements

For patients requiring simultaneous high-dose calcium and phosphorus supplementation in restricted fluid volumes (e.g., critically ill neonates, patients with severe metabolic bone disease, or those on long-term TPN), FDP is the phosphorus source of choice due to its demonstrated >13-fold higher calcium compatibility threshold compared to inorganic phosphate (33.3 mmol/L vs. 2.50 mmol/L CaCl₂) and kinetic resistance to precipitation at low amino acid concentrations [1]. This eliminates the risk of life-threatening calcium phosphate embolization and enables safe co-administration in single-chamber admixtures.

Perioperative Myocardial Protection in Coronary Artery Bypass Graft (CABG) Surgery

In adult cardiac surgery, particularly CABG procedures involving cardiopulmonary bypass and ischemic arrest, FDP should be procured and administered as an adjunctive cardioprotective agent. The evidence-based regimen of 250 mg/kg IV preoperatively plus 2.5 mM FDP in cardioplegia reduces CK-MB release (P<0.05), lowers perioperative myocardial infarction incidence (P<0.05), and improves postoperative cardiac function with higher LVSWI (P<0.01) and cardiac index (P<0.05) [2]. These benefits are mechanistically supported by ATP preservation during ischemia-reperfusion and endothelial protection against no-reflow [3][4].

Adjunctive Therapy for Chronic Stable Angina with Limited Exercise Tolerance

For patients with chronic stable exertional angina who have inadequate symptom control or exercise limitation despite standard antianginal therapy, intravenous FDP offers a metabolic approach to improving exercise capacity. Clinical evidence demonstrates that FDP significantly delays onset of ST-segment depression and angina during stress testing while reducing rate-pressure product at equivalent workloads [5]. This scenario is particularly relevant for procurement by cardiology departments and outpatient infusion centers managing refractory angina patients.

Preclinical Ischemia-Reperfusion Research and Organ Preservation Studies

For academic and industrial research programs investigating ischemia-reperfusion injury, organ preservation solutions, or cardioplegia formulations, FDP is a differentiated tool compound that directly augments anaerobic ATP production at a defined metabolic entry point distal to PFK feedback inhibition. Preclinical models consistently demonstrate ATP preservation (P<0.05 vs. control during reperfusion) and improved functional recovery across multiple organ systems [3][4]. Procurement of high-purity FDP is essential for reproducible experimental outcomes in these translational research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphosphofructose;Esafosfan;FDP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.